A Comprehensive Technical Guide to the Physicochemical Profiling of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
A Comprehensive Technical Guide to the Physicochemical Profiling of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
Abstract: This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, a novel heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of physicochemical properties in determining the developability and ultimate clinical success of a drug candidate, this document details the experimental methodologies required to elucidate its core attributes. We move beyond simple data reporting to explain the scientific rationale behind each protocol, offering insights grounded in years of field experience. The protocols described herein for determining solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and melting point are designed as self-validating systems to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package for emerging drug candidates.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, a thorough characterization of a molecule like 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is not merely a data collection exercise; it is a fundamental necessity for predicting its in vivo behavior and informing rational formulation design. This guide provides the strategic and tactical framework for generating this critical dataset.
Compound Identification and Core Molecular Properties
Before embarking on detailed experimental analysis, it is crucial to confirm the identity and fundamental properties of the analyte.
Chemical Structure:
Table 1: Core Molecular Identifiers for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O | (Calculated) |
| Molecular Weight | 240.7 g/mol | (Calculated) |
| CAS Number | Not Available | (Assumed Novel) |
| Canonical SMILES | CN1CCN(C(=O)C1)C2=CC=CC=C2Cl | (Calculated) |
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations. For oral drug candidates, insufficient solubility is a primary cause of low and variable bioavailability. We will employ the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility.[1][2]
Causality Behind Experimental Choices
The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures the true thermodynamic equilibrium solubility.[2] This value represents the theoretical maximum concentration of the dissolved compound and is essential for biopharmaceutical classification (BCS) and formulation development. The extended equilibration time (24-72 hours) ensures that the system has reached a stable state, providing a definitive and reproducible value.[1]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid 3-(2-Chlorophenyl)-4-methylpiperazin-2-one to a series of glass vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[3] The excess solid is critical to ensure a saturated solution is formed.[1]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24 to 72 hours. The prolonged agitation ensures that equilibrium is reached between the dissolved and undissolved solute.[1]
-
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid by centrifuging the samples, followed by filtering the supernatant through a chemically inert 0.22 µm PTFE syringe filter. This step is crucial to prevent solid particles from artificially inflating the measured concentration.[1]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][3] A standard calibration curve must be generated to ensure accurate quantification.
-
Data Reporting: Report the solubility in mg/mL and mol/L at each pH and temperature.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Measurement.
Data Presentation: Solubility Profile
Table 2: Thermodynamic Solubility of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one at 37°C
| Buffer pH | Solubility (mg/mL) | Solubility (mol/L) |
| 2.0 | (Experimental Value) | (Calculated Value) |
| 4.5 | (Experimental Value) | (Calculated Value) |
| 6.8 | (Experimental Value) | (Calculated Value) |
| 7.4 | (Experimental Value) | (Calculated Value) |
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[4] This parameter governs the solubility, absorption, and distribution of an ionizable drug. For 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, the tertiary amine in the piperazine ring is expected to be the primary basic center. Potentiometric titration is the gold standard for pKa determination.[5]
Causality Behind Experimental Choices
Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection point where the analyte is half-neutralized. This method is robust, highly accurate, and provides a thermodynamic pKa value.[6] It is preferred over spectroscopic methods when the compound does not possess a suitable chromophore that changes with ionization state.
Experimental Protocol: Potentiometric Titration for pKa
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) before starting the experiment.[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant activity coefficient.[6] The initial concentration should be around 1 mM.
-
Titration: Place the solution in a temperature-controlled vessel. Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.[6]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[6]
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Data Presentation: Ionization Constant
Table 3: pKa of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
| Parameter | Value | Method |
| pKa (Basic) | (Experimental Value) | Potentiometric Titration |
Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing membrane permeability and overall ADME properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[7] The shake-flask method remains the benchmark for this measurement.[8][9]
Causality Behind Experimental Choices
The shake-flask method using an n-octanol/water system is the reference method for lipophilicity because it directly measures the partitioning of the analyte between two immiscible phases, providing a result that is easily interpretable and has been correlated with biological phenomena for decades.[10] Measuring LogD at pH 7.4 is particularly important as it reflects the compound's lipophilicity under physiological conditions, accounting for the contribution of both ionized and non-ionized species.[7]
Experimental Protocol: Shake-Flask LogP/LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with buffered water (pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) phases using a validated HPLC method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ (C_octanol / C_water) .[7] To determine LogP, the experiment must be conducted at a pH where the compound is fully non-ionized.
Data Presentation: Lipophilicity
Table 4: Lipophilicity of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
| Parameter | Value | Method |
| LogP | (Experimental Value) | Shake-Flask |
| LogD at pH 7.4 | (Experimental Value) | Shake-Flask |
Thermal Properties: Melting Point and Purity Assessment
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid. A sharp melting range is indicative of a highly pure compound, whereas a broad and depressed range suggests the presence of impurities.[11]
Causality Behind Experimental Choices
The capillary method using a digital melting point apparatus is a standard, reliable, and efficient technique for determining the melting range.[12][13] The procedure involves a preliminary fast ramp to get an approximate range, followed by a slow, careful ramp (1-2°C/minute) to obtain a precise measurement. This two-step approach balances speed with accuracy.[11][14]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube by tapping the open end into the powder and then packing the solid into the closed end.[12][14]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]
-
Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to find an approximate melting range.[11]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C/minute).[12]
-
Recording the Range: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[14]
Data Presentation: Thermal Properties
Table 5: Melting Point of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
| Parameter | Value (°C) | Method |
| Melting Range | (Experimental Range, e.g., 121.5 - 123.0) | Capillary Method |
Conclusion
The comprehensive physicochemical dataset generated through the protocols outlined in this guide is foundational to the successful development of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. By understanding its solubility, pKa, lipophilicity, and thermal properties, development teams can de-risk the candidate, create robust formulation strategies, and build a predictive model of its in vivo performance. Adherence to these rigorous, well-rationalized experimental methods will ensure the generation of high-quality, reliable data, thereby accelerating the journey from discovery to clinical application.
References
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- General Experimental Protocol for Determining Solubility. (2025). BenchChem.
- Measuring the Melting Point. (2023, May 8).
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- Development of Methods for the Determin
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Source unavailable.
- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2015). OUCI.
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